molecular formula C6H2Cl2N2O4 B1371462 5,6-Dichloropyrazine-2,3-dicarboxylic acid CAS No. 59715-45-6

5,6-Dichloropyrazine-2,3-dicarboxylic acid

Cat. No.: B1371462
CAS No.: 59715-45-6
M. Wt: 236.99 g/mol
InChI Key: WPBFEEVLBDWFGP-UHFFFAOYSA-N
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Description

5,6-Dichloropyrazine-2,3-dicarboxylic acid is an organic compound with the molecular formula C6H2Cl2N2O4. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and two carboxylic acid groups attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloropyrazine-2,3-dicarboxylic acid typically involves the chlorination of pyrazine derivatives. One common method starts with 2,3-pyrazinedicarboxylic acid, which is reacted with thionyl chloride to form 5,6-dichloro-2,3-pyrazinedicarboxylic acid chloride. This intermediate is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloropyrazine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6-Dichloropyrazine-2,3-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dichloropyrazine-2,3-dicarboxylic acid involves its interaction with various molecular targets. The presence of chlorine atoms and carboxylic acid groups allows it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloropyrazine-2,3-dicarboxylic acid is unique due to the presence of both chlorine atoms and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5,6-dichloropyrazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O4/c7-3-4(8)10-2(6(13)14)1(9-3)5(11)12/h(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBFEEVLBDWFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633398
Record name 5,6-Dichloropyrazine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59715-45-6
Record name 5,6-Dichloropyrazine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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